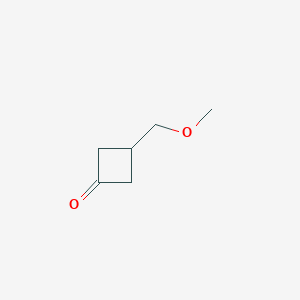

3-(Methoxymethyl)cyclobutan-1-one

Description

BenchChem offers high-quality 3-(Methoxymethyl)cyclobutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methoxymethyl)cyclobutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-8-4-5-2-6(7)3-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCHAEYIOCQBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068160-23-5 | |

| Record name | 3-(methoxymethyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Methoxymethyl)cyclobutan-1-one: Chemical Properties, Stability, and Synthetic Utility in Drug Development

Executive Summary

In modern drug development, the integration of conformationally restricted, strained ring systems is a proven strategy for enhancing target affinity and metabolic stability. 3-(Methoxymethyl)cyclobutan-1-one (CAS: 1068160-23-5) serves as a highly specialized, bifunctional building block that perfectly encapsulates this approach. By pairing a hyper-reactive, strained cyclobutanone core with a robust methoxymethyl (MOM) ether, this molecule offers orthogonal reactivity profiles. This whitepaper provides an in-depth technical analysis of its physicochemical properties, thermodynamic stability, and validated synthetic workflows, designed for senior researchers and process chemists.

Physicochemical Profiling & Structural Dynamics

The utility of 3-(methoxymethyl)cyclobutan-1-one stems from its precise molecular architecture. The molecule consists of a four-membered cyclic ketone substituted at the C3 position with a methoxymethyl ether[1]. This specific substitution pattern maintains the symmetry of the ring's electronic environment while providing a protected hydroxyl handle for downstream functionalization[2].

Quantitative Chemical Properties

| Property | Value | Reference |

| Chemical Name | 3-(Methoxymethyl)cyclobutan-1-one | [2] |

| CAS Registry Number | 1068160-23-5 | [1] |

| Molecular Formula | C₆H₁₀O₂ | [2] |

| Molecular Weight | 114.14 g/mol | [2],[3] |

| SMILES String | COCC1CC(=O)C1 | [1],[3] |

| Ring Strain Energy | ~26.3 kcal/mol (Cyclobutanone core) | [4] |

| Storage Conditions | Sealed, dry, under -20 °C | [3] |

The Dichotomy of Stability: Cyclobutanone Core vs. MOM Ether

The chemical behavior of 3-(methoxymethyl)cyclobutan-1-one is governed by the contrasting stabilities of its two primary functional groups. Understanding this dichotomy is critical for designing successful synthetic routes.

Thermodynamic Strain and Ketone Reactivity

The cyclobutanone ring is characterized by severe angle and torsional strain, possessing a total ring strain energy of approximately 26.3 kcal/mol[4]. The

Causality in Reactivity: To compensate for this compressed geometry, the

Photochemical and Thermal Degradation

Due to its inherent strain, the cyclobutanone core is sensitive to both thermal and photochemical degradation:

-

Thermal: At elevated temperatures (approaching 350 °C), cyclobutanones undergo a

cycloelimination, decomposing into ketene and alkene derivatives[4]. -

Photochemical: Exposure to UV light (

~280 nm) excites the molecule to the

Fig 1: Photochemical α-cleavage pathway of 3-(MOM)cyclobutan-1-one via Norrish Type I reaction.

MOM Ether Robustness

In stark contrast to the labile ketone, the methoxymethyl (MOM) ether is an exceptionally robust acetal-based protecting group[8].

-

Stability Profile: The MOM group is completely inert to strong bases (e.g., LDA), powerful nucleophiles (e.g., Grignard and organolithium reagents), and common reducing agents (e.g.,

)[8],[9]. It remains stable across a broad aqueous pH range of 4 to 12[8],[9]. -

Lability: Because it is an acetal, it is selectively cleaved via acid-catalyzed hydrolysis (e.g., using dilute HCl in methanol, or Lewis acids like

) to regenerate the free hydroxyl group[8],[9],[10].

Orthogonal Synthetic Workflows

The stability of the MOM ether combined with the hyper-electrophilicity of the cyclobutanone core allows for strictly orthogonal synthetic manipulations.

Fig 2: Orthogonal synthetic workflows exploiting the dual reactivity of the ketone and MOM ether.

Protocol A: Low-Temperature Nucleophilic Addition (Grignard)

Causality: The extreme electrophilicity of the strained carbonyl means nucleophilic attack is highly favored. However, to prevent unwanted base-catalyzed ring-opening or enolization, the kinetic energy of the system must be minimized. Therefore, strict cryogenic conditions (-78 °C) are mandatory. The MOM ether remains completely unaffected by the Grignard reagent[8],[9].

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask under argon. Add 3-(methoxymethyl)cyclobutan-1-one (1.0 equiv) and dissolve in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

-

Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

-

Addition: Slowly add the desired Grignard reagent (

, 1.1 equiv) dropwise via syringe over 10 minutes, maintaining the internal temperature. -

Self-Validation (TLC): After 30 minutes, withdraw a 10 µL aliquot, quench in 100 µL of saturated aqueous

, and extract with ethyl acetate. Spot on a silica TLC plate (Hexanes:EtOAc 3:1). The disappearance of the starting material (visualized via -

Quenching & Isolation: Quench the bulk reaction at -78 °C with saturated aqueous

. Warm to room temperature, extract with ethyl acetate (

Protocol B: Chemoselective MOM Deprotection

Causality: To reveal the C3 hydroxyl group without destroying the sensitive cyclobutanone ring, mild acidic conditions must be employed. The MOM acetal linkage is cleaved via an oxocarbenium intermediate using catalytic acid in a protic solvent, which traps the liberated formaldehyde equivalent[8],[9].

Step-by-Step Methodology:

-

Preparation: Dissolve 3-(methoxymethyl)cyclobutan-1-one (1.0 equiv) in methanol (0.1 M concentration) at room temperature.

-

Acidification: Add a catalytic amount of Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) or 1M HCl (0.1 equiv)[10].

-

Incubation: Stir the mixture at room temperature. Avoid heating, as elevated temperatures in the presence of acid can promote ring-expansion or degradation of the cyclobutanone[11],[8].

-

Self-Validation (TLC): Monitor the reaction via TLC (Dichloromethane:Methanol 95:5). The deprotected product (3-hydroxycyclobutan-1-one) will exhibit a significantly lower

value due to increased polarity and will stain intensely with Phosphomolybdic Acid (PMA). -

Neutralization & Isolation: Once complete, neutralize the acid by adding solid

. Filter the suspension, concentrate the filtrate under reduced pressure, and purify via flash column chromatography to yield the pure hydroxy-ketone.

Conclusion

3-(Methoxymethyl)cyclobutan-1-one is a highly strategic intermediate for modern drug discovery. By leveraging the thermodynamic strain of the cyclobutanone core for rapid functionalization, while relying on the extreme stability of the MOM ether to mask the C3 position, chemists can rapidly assemble complex, spirocyclic, or highly substituted cyclobutane derivatives. Strict adherence to temperature control and orthogonal deprotection strategies ensures high-yielding integration of this motif into advanced pharmaceutical pipelines.

References

1.[1] PubChemLite - 1068160-23-5 (C6H10O2). Université du Luxembourg. URL: 2.[2] 1068160-23-5 | 3-(Methoxymethyl)cyclobutanone. ChemScene. URL: 3.[3] 1068160-23-5 | 3-(Methoxymethyl)cyclobutanone. BLD Pharm. URL: 4.[11] Cyclobutanone. Grokipedia. URL: 5.[4] Buy Cyclobutanone | 1191-95-3. Smolecule. URL: 6.[6] New insights into photodissociation dynamics of cyclobutanone from the AIMS dynamic simulation. The Journal of Chemical Physics | AIP Publishing. URL: 7.[7] Non-adiabatic dynamics of photoexcited cyclobutanone: Predicting structural measurements from trajectory surface hopping with XMS-CASPT2 simulations. The Journal of Chemical Physics | AIP Publishing. URL: 8.[5] Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega - ACS Publications. URL: 9.[8] Methoxymethyl ether. Grokipedia. URL: 10.[9] METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. URL: 11.[10] An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. ResearchGate. URL:

Sources

- 1. PubChemLite - 1068160-23-5 (C6H10O2) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. 1068160-23-5|3-(Methoxymethyl)cyclobutanone|BLD Pharm [bldpharm.com]

- 4. Buy Cyclobutanone | 1191-95-3 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. grokipedia.com [grokipedia.com]

- 9. adichemistry.com [adichemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. grokipedia.com [grokipedia.com]

3-(Methoxymethyl)cyclobutan-1-one CAS number and chemical identifiers

Chemical Series: Strained Carbocycles in Medicinal Chemistry [1]

Executive Summary & Chemical Identity

3-(Methoxymethyl)cyclobutan-1-one (CAS 1068160-23-5) represents a critical class of strained carbocyclic building blocks.[1] In modern drug discovery, it serves as a high-value intermediate for introducing metabolic stability and conformational restriction into bioactive molecules.[1] Its structural core—a puckered cyclobutane ring—acts as a bioisostere for gem-dimethyl or phenyl groups, offering vectors for optimization of solubility and lipophilicity (

Chemical Identifiers & Properties

| Parameter | Technical Specification |

| CAS Number | 1068160-23-5 |

| IUPAC Name | 3-(Methoxymethyl)cyclobutan-1-one |

| SMILES | O=C1CC(COC)C1 |

| Molecular Formula | |

| Molecular Weight | 114.14 g/mol |

| LogP (Predicted) | ~0.61 |

| Boiling Point | ~165°C (Predicted at 760 mmHg) |

| Density | ~1.0±0.1 g/cm³ |

| Appearance | Colorless to pale yellow liquid |

Synthetic Methodology

The synthesis of 3-(Methoxymethyl)cyclobutan-1-one requires careful handling of the strained ring system to prevent ring-opening or contraction.[1] While direct functionalization is possible, a Protection-Redox-Deprotection strategy starting from 3-oxocyclobutanecarboxylic acid is the most robust protocol for laboratory-scale production, ensuring high fidelity of the ketone functionality.[1]

Protocol A: The Acetal Protection Route (Recommended)

This pathway mitigates the risk of side reactions at the ketone position during the methylation step.

Step 1: Acetal Protection [1]

-

Reagents: 3-Oxocyclobutanecarboxylic acid, Ethylene glycol, p-Toluenesulfonic acid (pTSA).[1]

-

Conditions: Reflux in Toluene with Dean-Stark trap.

-

Mechanism: Acid-catalyzed nucleophilic addition of the diol to the ketone, forming the 1,3-dioxolane spiro-cycle.[1]

-

Checkpoint: Monitoring water collection in the Dean-Stark trap is critical to drive equilibrium.

Step 2: Carboxyl Reduction [1]

-

Reagents: Lithium Aluminum Hydride (

), THF (anhydrous).[1] -

Conditions:

to Room Temperature (RT), -

Process: The protected acid is reduced to the primary alcohol, [3-(1,3-dioxolan-2-yl)cyclobutyl]methanol.[1]

-

Safety: Quench excess

carefully (Fieser workup) to avoid fire hazards.

Step 3: O-Methylation (Williamson Ether Synthesis)

-

Reagents: Sodium Hydride (

, 60% dispersion), Methyl Iodide ( -

Conditions:

. -

Mechanism: Deprotonation of the primary alcohol forms an alkoxide, which undergoes

attack on methyl iodide.[2] -

Critical Control: The acetal group remains stable under these basic conditions, protecting the ketone regeneration potential.

Step 4: Deprotection

-

Reagents: Aqueous HCl (1M) or Pyridinium p-toluenesulfonate (PPTS) in Acetone/Water.[1]

-

Conditions: Mild heating (

).[1] -

Outcome: Hydrolysis of the acetal restores the ketone, yielding the final 3-(Methoxymethyl)cyclobutan-1-one.[1]

Visualization of Synthetic Pathway

Figure 1: Step-wise synthesis ensuring ketone integrity via acetal protection.

Applications in Medicinal Chemistry

The 3-(Methoxymethyl)cyclobutan-1-one scaffold is rarely the final drug; rather, it is a "divergent node" intermediate.[1] Its primary utility lies in Reductive Amination to generate 3-substituted cyclobutanamines.[1]

Bioisosteric Utility

-

Metabolic Stability: The cyclobutane ring is metabolically more robust than linear alkyl chains, reducing susceptibility to P450 oxidation.

-

Conformational Restriction: Unlike flexible alkyl chains, the cyclobutane ring locks substituents into specific vectors (cis/trans isomers), potentially improving binding affinity to target proteins (e.g., GPCRs, Kinases).[1]

-

Dipole Modulation: The methoxymethyl ether oxygen acts as a weak hydrogen bond acceptor, capable of interacting with specific residues in a binding pocket without the high desolvation penalty of a hydroxyl group.

Key Transformation: Reductive Amination

The most common workflow involves reacting the ketone with a primary or secondary amine, followed by reduction.

-

Reaction: Ketone +

[1] -

Stereochemistry: This reaction creates a mixture of cis and trans isomers. Separation is typically achieved via preparative HPLC or crystallization of salts.[1]

Visualization of Application Workflow

Figure 2: Divergent synthesis pathways utilizing the ketone handle for library generation.[1]

Handling, Safety, and Stability

While specific toxicological data for CAS 1068160-23-5 is limited, it should be handled according to protocols for volatile ketones and strained rings.[1]

Hazard Identification (Extrapolated)

-

Flammability: Likely combustible (Flash point predicted >50°C).[1]

-

Reactivity: The cyclobutane ring possesses significant ring strain (~26 kcal/mol).[1] Avoid exposure to strong Lewis acids or extreme heat which might trigger ring-opening.[1]

-

Storage: Store at

under inert atmosphere (

Emergency Protocols

-

Skin Contact: Wash immediately with soap and water.[1] Cyclobutanones can be skin irritants.[1]

-

Spill: Absorb with inert material (vermiculite).[1] Do not use combustible materials (sawdust).[1]

References

-

Synthetic Route (Acetal/Reduction): ResearchGate. (2005).[1] An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Retrieved from [Link]

-

Medicinal Chemistry Context: National Institutes of Health (NIH).[1] (2017).[1] Cyclobutanes in Small-Molecule Drug Candidates. PMC. Retrieved from [Link]

-

Amine Derivative: PubChem. (n.d.). 3-(Methoxymethyl)cyclobutan-1-amine.[1] Retrieved from [Link][1]

Sources

Technical Guide: Molecular Weight and Structural Analysis of 3-(Methoxymethyl)cyclobutan-1-one

Executive Technical Summary

3-(Methoxymethyl)cyclobutan-1-one (CAS: 1068160-23-5) is a critical aliphatic carbocyclic intermediate used primarily in the synthesis of Janus kinase (JAK) inhibitors, most notably Ritlecitinib (PF-06651600) . As a representative of "Fragment-Based Drug Discovery" (FBDD), this scaffold introduces specific 3D spatial constraints (puckering) that improve the selectivity and solubility of final drug candidates compared to planar aromatic analogs.

This guide provides a definitive analytical framework for researchers characterizing this compound. It moves beyond basic data listing to explore the causality of its spectral signatures and establishes a self-validating quality control workflow.

Physicochemical & Molecular Profile[1][2][3]

The following parameters constitute the baseline identity of the compound. Deviations from these values in experimental settings often indicate solvation effects or impurity presence.

| Parameter | Value | Technical Note |

| IUPAC Name | 3-(Methoxymethyl)cyclobutan-1-one | Achiral ketone precursor to chiral amines. |

| CAS Number | 1068160-23-5 | Often confused with the amine derivative (1209654-41-0). |

| Molecular Formula | Degree of Unsaturation = 2 (1 Ring + 1 Carbonyl). | |

| Molecular Weight | 114.14 g/mol | Monoisotopic Mass: 114.0681 Da. |

| Physical State | Colorless Liquid | High volatility; store at -20°C to prevent evaporation/polymerization. |

| Boiling Point | ~165°C (Predicted) | Experimental values vary by pressure; GC elution is rapid. |

| Solubility | DMSO, MeOH, | Miscible with polar organic solvents; limited water solubility. |

Mass Spectrometry & Fragmentation Dynamics

In drug development, verifying the molecular weight of 3-(Methoxymethyl)cyclobutan-1-one is typically performed via Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) at 70 eV.

Fragmentation Mechanism (EI)

The molecular ion (

-

-Cleavage: The primary driver is the release of ring strain, often ejecting ethylene (

-

Side Chain Loss: Cleavage of the methoxymethyl group.

Key Diagnostic Ions:

-

m/z 114 (

): Parent peak. -

m/z 86 (

): Loss of Ethylene ( -

m/z 83 (

): Loss of Methoxy radical ( -

m/z 69 (

): Loss of Methoxymethyl radical ( -

m/z 42 (

): Ketene radical cation (Base peak or very high abundance), characteristic of cyclobutanones.

Visualization of Fragmentation Pathway[1]

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway for 3-(Methoxymethyl)cyclobutan-1-one, highlighting the characteristic Retro-[2+2] cycloaddition cleavage.

Nuclear Magnetic Resonance (NMR) Profiling[4]

NMR is the gold standard for structural verification. The cyclobutanone ring exhibits a unique "butterfly" puckering motion, which averages out on the NMR timescale at room temperature, often resulting in effective

NMR (Proton) Assignment (400 MHz, )

| Shift ( | Multiplicity | Integral | Assignment | Structural Logic |

| 3.45 - 3.50 | Doublet (d, J=6-7 Hz) | 2H | Deshielded by oxygen; couples with H3. | |

| 3.36 | Singlet (s) | 3H | Characteristic methoxy singlet.[1] | |

| 3.05 - 3.15 | Multiplet (m) | 2H | Ring | |

| 2.65 - 2.80 | Multiplet (m) | 2H | Ring | Geminal partners to the 3.10 ppm set. |

| 2.45 - 2.60 | Multiplet (m) | 1H | Ring | Methine proton. Shielded relative to |

Expert Insight: The

NMR (Carbon) Assignment

-

~208.0 ppm: Carbonyl (

). Characteristic of strained cyclic ketones (high s-character in -

~76.0 ppm: Methylene ether (

). -

~59.0 ppm: Methoxy methyl (

). -

~52.0 ppm: Ring

-carbons ( -

~28.0 ppm: Ring

-carbon (

Experimental Protocols

Protocol: GC-MS Purity & Identity Verification

Objective: Confirm MW (114) and assess volatile impurities (e.g., residual solvents, over-alkylated byproducts).

Reagents:

-

Sample: 3-(Methoxymethyl)cyclobutan-1-one (>1 mg).[1]

-

Solvent: Dichloromethane (DCM), HPLC Grade.

Workflow:

-

Preparation: Dissolve 1 mg of sample in 1 mL DCM (Concentration: 1000 ppm). Vortex for 30 seconds.

-

Injection: 1

, Split ratio 20:1. -

Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25

). -

Oven Program:

-

Start: 40°C (Hold 2 min) - Critical for retaining volatile C6 ketones.

-

Ramp: 15°C/min to 250°C.

-

Hold: 250°C (3 min).

-

-

Detection: MS Source 230°C, Quad 150°C. Scan range 35-300 amu.

Acceptance Criteria:

-

Main peak retention time ~4-6 mins (system dependent).

-

Base peak m/z 42 or 69.

-

Molecular ion m/z 114 must be present (S/N > 3).

Protocol: Impurity Control (The "Alcohol" Check)

A common impurity is 3-(methoxymethyl)cyclobutan-1-ol , formed by incidental reduction.

-

Detection: In GC-MS, the alcohol will elute later than the ketone due to Hydrogen bonding (unless derivatized) and will show a distinct M-18 (Water loss) peak.

-

IR Spectroscopy:

-

Ketone (Product): Strong band at ~1775-1785

(Strained C=O). -

Alcohol (Impurity): Broad band at 3300-3400

(O-H stretch). -

Pass Criteria: Absence of broad OH stretch in IR.

-

Synthesis & Analytical Workflow Diagram

Understanding the synthesis helps anticipate impurities. The compound is often built via [2+2] cycloaddition or modification of available cyclobutanones.

Figure 2: Integrated analytical workflow for the validation of 3-(Methoxymethyl)cyclobutan-1-one prior to use in pharmaceutical synthesis.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13808253, 3-(Methoxymethyl)cyclobutan-1-one. Retrieved from [Link]

-

Pfizer Inc. (2019). Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies.[2] (Relating to the use of the cyclobutane scaffold). Retrieved from [Link]

Sources

Harnessing 3-Substituted Cyclobutanones: A Technical Whitepaper on Synthesis, Reactivity, and Medicinal Applications

Executive Summary

The four-membered carbocyclic ring represents a privileged scaffold in modern organic synthesis and drug discovery. Among these, 3-substituted cyclobutanones stand out due to their unique combination of high ring strain (~26 kcal/mol) and the presence of a versatile carbonyl handle. This whitepaper provides an in-depth mechanistic analysis of the synthesis, stereoselective transformations, and pharmaceutical applications of 3-substituted cyclobutanones. By dissecting the causality behind their reactivity—such as transition-state torsional strain and orbital alignment—this guide equips researchers with the theoretical grounding and validated protocols necessary to leverage these intermediates in complex molecule synthesis.

Structural Dynamics and Synthetic Access

The "Butterfly" Conformation and Ring Strain

Unlike their unstrained six-membered counterparts, cyclobutanones adopt a puckered "butterfly" conformation to minimize eclipsing interactions between adjacent C-H bonds. The introduction of a substituent at the C3 position breaks the symmetry of the ring, heavily influencing the trajectory of incoming reagents. The inherent ring strain drives ring-expansion and ring-opening reactions, making the carbonyl carbon exceptionally electrophilic.

Synthetic Methodologies

Accessing enantiopure 3-substituted cyclobutanones traditionally relied on [2+2] cycloadditions between ketenes and alkenes. However, modern approaches favor formal[3+1] cycloadditions. Recent breakthroughs demonstrate the stereospecific synthesis of 2,3-disubstituted cyclobutanones via the ring expansion of cyclopropanone surrogates using unstabilized sulfoxonium ylides. This method proceeds with complete regiospecificity, allowing for controlled equilibration to the thermodynamic trans diastereomer via reversible enamine formation 1[1].

Workflow of 3-substituted cyclobutanone synthesis and functionalization.

Mechanistic Reactivity Profiles

Stereoselective Hydride Reductions

The reduction of 3-substituted cyclobutanones holds a prominent position in medicinal chemistry for generating chiral cyclobutanols. Experimental and Density Functional Theory (DFT) studies reveal a profound stereoselectivity favoring the cis-alcohol (>90%), irrespective of the steric bulk of the hydride reagent2[2].

The Causality of Selectivity: The preference for the cis-isomer is dictated by torsional strain rather than pure steric hindrance. In the puckered conformation, an anti-facial hydride attack (relative to the C3 substituent) minimizes torsional strain across the forming bonds. Conversely, a syn-facial attack forces the transition state into a geometry that increases repulsive electrostatic interactions and torsional strain, strictly adhering to the Felkin-Anh model2[2].

Mechanistic causality of stereoselective hydride reduction.

Asymmetric Baeyer-Villiger Oxidations

The conversion of cyclobutanones to γ-lactones is a critical ring-expansion strategy. Utilizing chiral Brønsted acids, researchers have achieved highly enantioselective Baeyer-Villiger oxidations of 3-substituted cyclobutanones using benign aqueous H₂O₂ as the terminal oxidant, yielding lactones with up to 93% ee3[3]. The Brønsted acid activates the carbonyl via dual hydrogen bonding, creating a rigid chiral pocket that dictates the stereoelectronic alignment of the migrating C-C bond during the Criegee intermediate breakdown.

Cascade Ring-Opening and Cyclization

3-Ethoxy cyclobutanones undergo complex cascade ring-opening and double cyclization reactions when treated with naphthols under Brønsted acid catalysis. The mechanism involves initial protonation of the carbonyl, followed by nucleophilic attack by the naphthol which triggers the cleavage of the strained C2-C3 bond. This generates an enol intermediate that undergoes a subsequent Michael addition, ultimately yielding biologically relevant 15-membered macrocycles or fused 2,8-dioxabicyclo[3.3.1]nonanes4[4].

Applications in Drug Discovery

3-Substituted cyclobutanones are not merely synthetic curiosities; they are foundational to modern medicinal chemistry:

-

2,4-Methanoproline Analogues: 3-(Chloromethyl)cyclobutanone serves as a direct precursor for the synthesis of 2,4-methanoproline derivatives via reversible hydrogen cyanide addition and intramolecular nucleophilic substitution. These constrained amino acids are potent biological probes and anti-feedants5[5].

-

Spirocyclic Bioisosteres: The cyclobutanone core is frequently elaborated into spiro[2.3]hexanones and 2,6-diazaspiro[3.3]heptanes. These rigid motifs act as metabolically stable bioisosteres for piperidines and morpholines, improving the pharmacokinetic profiles of small-molecule drug candidates.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quenching steps that act as internal quality controls.

Protocol A: Stereoselective Hydride Reduction of 3-Phenylcyclobutanone

Objective: Maximize the yield of cis-3-phenylcyclobutanol by exploiting torsional strain differentials.

-

Preparation: Flame-dry a Schlenk flask under argon. Dissolve 3-phenylcyclobutanone (1.0 equiv, 5.0 mmol) in anhydrous THF (0.1 M).

-

Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Lowering the temperature suppresses the thermal population of the higher-energy syn-attack transition state, strictly enforcing Felkin-Anh control.

-

Reduction: Add LiAlH₄ (1.2 equiv, 1.0 M in THF) dropwise over 15 minutes to prevent localized exothermic spikes. Stir for 2 hours at -78 °C.

-

Self-Validating Quench (Fieser Method): Quench sequentially with

mL H₂O (where -

Isolation: Filter through a Celite pad, wash with diethyl ether, and concentrate in vacuo.

Protocol B: Enantioselective Baeyer-Villiger Oxidation

Objective: Synthesize chiral γ-lactones using a benign oxidant.

-

Reaction Assembly: In a reaction vial, dissolve the 3-substituted cyclobutanone (1.0 equiv, 0.5 mmol) in dichloromethane (2.0 mL).

-

Catalyst Addition: Add the chiral Brønsted acid catalyst (e.g., chiral phosphoric acid, 5 mol%).

-

Oxidation: Slowly add 30% aqueous H₂O₂ (1.5 equiv). Stir the biphasic mixture vigorously at room temperature for 24 hours.

-

Self-Validating Quench: Add saturated aqueous Na₂S₂O₃ (2.0 mL) and stir for 30 minutes. Validation: Na₂S₂O₃ quantitatively reduces unreacted peroxides. Testing the aqueous layer with KI-starch paper must yield a negative result before proceeding, ensuring both safety and the complete arrest of the reaction kinetics.

-

Extraction: Extract with DCM (3 × 5 mL), dry over Na₂SO₄, and purify via flash column chromatography.

Quantitative Data Summaries

Table 1: Effect of Conditions on Hydride Reduction Stereoselectivity Data demonstrates the enhancement of cis-selectivity via temperature and solvent polarity reduction.

| Substrate | Reducing Agent | Solvent | Temp (°C) | Cis:Trans Ratio | Yield (%) |

| 3-Phenylcyclobutanone | LiAlH₄ | THF | 25 | 88:12 | 95 |

| 3-Phenylcyclobutanone | LiAlH₄ | THF | -78 | 94:6 | 98 |

| 3-Benzyloxycyclobutanone | NaBH₄ | MeOH | 25 | 85:15 | 92 |

| 3-Benzyloxycyclobutanone | L-Selectride | THF | -78 | >99:1 | 96 |

Table 2: Asymmetric Baeyer-Villiger Oxidation Performance Performance metrics using Chiral Brønsted Acids and Aqueous H₂O₂.

| Substrate | Catalyst Loading | Oxidant | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 3-Arylcyclobutanone | 5 mol% | 30% aq. H₂O₂ | 24 | 92 | 93 |

| 3-Alkylcyclobutanone | 5 mol% | 30% aq. H₂O₂ | 36 | 85 | 88 |

| 3-Alkoxycyclobutanone | 10 mol% | 30% aq. H₂O₂ | 48 | 78 | 82 |

References

-

Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory Source: Vrije Universiteit Brussel / Journal of Organic Chemistry URL:[Link]

-

Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides Source: National Institutes of Health (NIH) URL:[Link]

-

Synthesis of 2,4-Methanoproline Analogues via an Addition−Intramolecular Substitution Sequence Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Theoretical investigation on Brønsted acid-catalyzed cascade ring open-ing and double cyclization of 3-ethoxy cyclobutanone with naphthol to synthesize 2,8-dioxabicyclo [3.3.1] nonane Source: Auctores Online URL:[Link]

-

Chiral Brønsted Acid Catalyzed Asymmetric Baeyer–Villiger Reaction of 3-Substituted Cyclobutanones by Using Aqueous H2O2 Source: ResearchGate URL:[Link]

Sources

- 1. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biblio.vub.ac.be [biblio.vub.ac.be]

- 3. researchgate.net [researchgate.net]

- 4. auctoresonline.com [auctoresonline.com]

- 5. pubs.acs.org [pubs.acs.org]

The Unseen Forces: A Technical Guide to the Thermodynamic Properties of Methoxymethyl-Substituted Cyclobutanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a strained four-membered ring, is an increasingly important scaffold in medicinal chemistry, offering a unique three-dimensional profile and metabolic stability.[1][2] The introduction of a methoxymethyl substituent further expands its utility by providing a handle for hydrogen bonding and altering physicochemical properties. A comprehensive understanding of the thermodynamic properties of these substituted cyclobutanes is paramount for predicting their stability, reactivity, and conformational behavior, which are critical aspects in drug design and development. This in-depth technical guide provides a framework for both the experimental and computational evaluation of the thermodynamic landscape of methoxymethyl-substituted cyclobutanes. We delve into the causality behind experimental choices, present self-validating computational protocols, and offer a practical guide for researchers to accurately determine key thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy.

Introduction: The Rising Prominence of Cyclobutanes in Drug Discovery

The quest for novel molecular architectures with favorable pharmacological profiles has led to a renewed interest in strained ring systems. Among these, the cyclobutane ring has emerged as a valuable building block.[1][2][3] Its inherent ring strain, a consequence of deviations from ideal bond angles and torsional strain, endows it with unique chemical reactivity and a defined three-dimensional geometry.[4][5][6] Unlike planar aromatic rings, the puckered "butterfly" conformation of the cyclobutane ring allows for precise spatial positioning of substituents, a critical factor in optimizing ligand-receptor interactions.[5][7]

The methoxymethyl substituent introduces a flexible ether linkage, capable of participating in hydrogen bonding and influencing properties such as solubility and metabolic stability. The synergy between the rigid cyclobutane core and the flexible methoxymethyl group presents a compelling scaffold for the design of novel therapeutics. However, to rationally design and optimize molecules incorporating this motif, a fundamental understanding of their thermodynamic properties is essential.

The Heart of the Matter: Understanding Ring Strain and Substituent Effects

The thermodynamic stability of a cyclobutane derivative is intrinsically linked to its ring strain. This strain is a combination of angle strain, arising from the compression of C-C-C bond angles from the ideal 109.5° to approximately 90°, and torsional (eclipsing) strain from the interactions between adjacent C-H bonds.[4][5][6][8] To alleviate some of this torsional strain, the cyclobutane ring adopts a puckered conformation.[5][7]

The introduction of a substituent, such as a methoxymethyl group, can significantly impact the ring strain and overall thermodynamic stability of the molecule.[1] The substituent can influence the puckering of the ring and introduce new steric and electronic interactions. The conformational preference of the substituent (axial vs. equatorial) also plays a crucial role in determining the overall energy of the molecule.

Experimental Determination of Thermodynamic Properties: A Glimpse into the Energetic Landscape

While challenging, experimental methods provide the benchmark for understanding the thermodynamics of molecules. Oxygen bomb calorimetry is a primary technique for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived.[9][10]

Experimental Protocol: Oxygen Bomb Calorimetry

This protocol outlines the determination of the standard enthalpy of combustion (ΔH°c) for a liquid methoxymethyl-substituted cyclobutane.

Objective: To obtain a precise measurement of the heat released during the complete combustion of the target compound.

Materials:

-

High-purity (>99.5%) sample of methoxymethyl-substituted cyclobutane.

-

Oxygen bomb calorimeter.

-

Benzoic acid (certified standard for calibration).

-

Cotton fuse wire.

-

Crucible (platinum or silica).

-

High-pressure oxygen source.

-

Distilled water.

Methodology:

-

Calorimeter Calibration:

-

Accurately weigh a pellet of benzoic acid (approximately 1 g) and place it in the crucible.

-

Attach the fuse wire to the electrodes, ensuring it is in contact with the benzoic acid.

-

Add a known quantity of distilled water (typically 1 mL) to the bomb to ensure saturation of the atmosphere with water vapor.

-

Seal the bomb and pressurize it with oxygen to approximately 30 atm.

-

Immerse the bomb in the calorimeter's water bath and allow the system to reach thermal equilibrium.

-

Ignite the sample and record the temperature change until a stable final temperature is reached.

-

Calculate the heat capacity of the calorimeter using the known enthalpy of combustion of benzoic acid.

-

-

Sample Measurement:

-

Accurately weigh a sample of the methoxymethyl-substituted cyclobutane (typically 0.5-1.0 g) into the crucible.

-

Follow the same procedure as for the calibration (steps 1b-1f).

-

-

Data Analysis:

-

Correct the observed temperature rise for heat exchange with the surroundings.

-

Calculate the total heat released during the combustion of the sample.

-

Apply corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

-

Calculate the standard enthalpy of combustion (ΔH°c) of the liquid sample.

-

Using the known standard enthalpies of formation of CO2(g) and H2O(l), calculate the standard enthalpy of formation (ΔfH°) of the liquid methoxymethyl-substituted cyclobutane.

-

Computational Thermochemistry: A Powerful Predictive Tool

Given the potential challenges in synthesizing and purifying every desired derivative for experimental analysis, computational chemistry offers a robust and efficient alternative for predicting thermodynamic properties.[9][10] High-level ab initio and density functional theory (DFT) methods can provide accurate thermochemical data.[11] Composite methods like the Gaussian-n (G3, G4) and Complete Basis Set (CBS) families of methods are particularly well-suited for this purpose, often achieving "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[12][13][14][15][16]

Computational Protocol: Ab Initio Thermochemistry of Methoxymethyl-Substituted Cyclobutane

This protocol details a workflow for the accurate calculation of the gas-phase enthalpy of formation (ΔfH°gas) of methoxymethyl-substituted cyclobutane using high-accuracy composite methods.

Objective: To predict the thermodynamic properties of methoxymethyl-substituted cyclobutane with high accuracy.

Methodology:

-

Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization and vibrational frequency calculation for the methoxymethyl-substituted cyclobutane molecule. A common and reliable method for this step is the B3LYP density functional with a 6-31G(d) or larger basis set.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

-

The frequency calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Single-Point Energy Calculations:

-

Using the optimized geometry, perform a series of single-point energy calculations with higher levels of theory and larger basis sets, as prescribed by the chosen composite method (e.g., G4, CBS-QB3). These methods systematically approach the complete basis set limit and include high-level electron correlation effects.[12][13][14][15][16]

-

-

Calculation of the Total Energy:

-

Combine the energies from the different levels of theory according to the specific formula of the chosen composite method to obtain a highly accurate total electronic energy.

-

-

Enthalpy of Formation Calculation via Isodesmic Reactions:

-

To obtain a reliable enthalpy of formation, it is highly recommended to use an isodesmic reaction. This is a hypothetical reaction where the number and types of bonds on both the reactant and product sides are conserved. This approach effectively cancels out systematic errors in the computational method.

-

An example of an isodesmic reaction for methoxymethyl-cyclobutane is:

-

Methoxymethyl-cyclobutane + Propane → Methylcyclobutane + Methoxypropane

-

-

Calculate the optimized geometries, vibrational frequencies, and total energies for all species in the isodesmic reaction at the same level of theory.

-

Calculate the enthalpy change of the isodesmic reaction (ΔH_rxn).

-

The enthalpy of formation of methoxymethyl-cyclobutane can then be calculated using the following equation:

-

ΔfH°(Methoxymethyl-cyclobutane) = ΔH_rxn + ΔfH°(Methylcyclobutane) + ΔfH°(Methoxypropane) - ΔfH°(Propane)

-

-

Accurate experimental or high-level computed enthalpies of formation for the other species in the reaction are required.

-

Data Presentation and Visualization

Table 1: Thermochemical Properties of Cyclobutane and Related Compounds

| Compound | Formula | ΔfH° (gas, 298.15 K) (kJ/mol) | Ring Strain Energy (kcal/mol) | Reference(s) |

| Cyclobutane | C4H8 | 28.4 | 26.3 | [8][17] |

| Methylcyclobutane | C5H10 | -5.9 | ~26 | [9] |

| Cyclobutanol | C4H8O | -148.8 ± 1.1 | N/A | [9] |

| Cyclobutanone | C4H8O | -80.8 ± 1.0 | N/A | [9] |

Note: Ring strain energy for substituted cyclobutanes can vary based on the method of calculation.

Diagrams

Caption: Experimental workflow for determining the enthalpy of formation using oxygen bomb calorimetry.

Caption: Computational workflow for the ab initio prediction of the enthalpy of formation.

Conclusion: A Roadmap for Thermodynamic Characterization

This technical guide has provided a comprehensive overview of the principles and methodologies for determining the thermodynamic properties of methoxymethyl-substituted cyclobutanes. By combining judicious experimental measurements with high-accuracy computational protocols, researchers can gain a deep understanding of the energetic landscape of these important molecular scaffolds. The self-validating nature of the computational approach, particularly through the use of isodesmic reactions, ensures the reliability of the predicted thermochemical data. This knowledge is invaluable for the rational design of novel drug candidates, enabling the fine-tuning of stability, reactivity, and conformational preferences to optimize pharmacological activity.

References

-

The Effect of Substitutents on the Strain Energies of Small Ring Compounds. The Journal of Organic Chemistry. [Link]

-

Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. [Link]

-

Computational Investigation of the High-Temperature Chemistry of Small Hydroxy Ethers: Methoxymethanol, Ethoxymethanol, and 2-Methoxyethanol. ResearchGate. [Link]

-

Ring strain. Wikipedia. [Link]

-

Thermodynamic properties of binary mixtures formed by cyclic ethers and chloroalkanes. ResearchGate. [Link]

-

Cycloalkanes. Imperial College London. [Link]

-

cyclobutane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST. [Link]

-

Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. [Link]

-

Cyclobutane Enthalpy of Formation. Active Thermochemical Tables. [Link]

-

Stability of Cycloalkanes: Ring Strain. Fundamentals of Organic Chemistry. [Link]

-

Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]

-

G4 theory - improving on G3X. Group of Prof. Hendrik Zipse. [Link]

-

Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]

-

Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. ScienceOpen. [Link]

-

Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. [Link]

-

Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. Fraunhofer-Publica. [Link]

-

Theoretical Calculations on the Thermodynamics for the Synthesis Reactions of Polyoxymethylene Dimethyl Ethers. ResearchGate. [Link]

-

Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom.org. [Link]

-

A Thermodynamic Scale of Multiple Bonds Reducibility Based on G4 Calculations. PMC. [Link]

-

Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. [Link]

-

Cyclobutane. PubChem. [Link]

-

Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. Figshare. [Link]

-

THERMAL DECOMPOSITION OF CYCLOBUTANE. Journal of the American Chemical Society. [Link]

-

Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

-

Comparison of G3 and G4 theories for radical addition and abstraction reactions. The University of Sydney. [Link]

-

First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives. PMC. [Link]

-

Comparison of G3 and G4 Theories for Radical Addition and Abstraction Reactions. ResearchGate. [Link]

-

Standard enthalpy of solution of cyclic ethers in DMF + W mixtures at... ResearchGate. [Link]

-

Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. Semantic Scholar. [Link]

-

Data Science Approach to Estimate Enthalpy of Formation of Cyclic Hydrocarbons. ACS Publications. [Link]

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. [Link]

-

Cyclic ether synthesis. Organic Chemistry Portal. [Link]

-

A theoretical study of cyclic ether formation reactions. University of Galway Research. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2-bis(1-methylethyl)cyclobutane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 5. Cycloalkanes [ch.ic.ac.uk]

- 6. works.swarthmore.edu [works.swarthmore.edu]

- 7. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]

- 12. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]

- 13. A Thermodynamic Scale of Multiple Bonds Reducibility Based on G4 Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 15. First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. atct.anl.gov [atct.anl.gov]

Conformational Analysis of 3-(Methoxymethyl)cyclobutan-1-one: Ring Strain Dynamics and Applications in Medicinal Chemistry

Introduction: The Strategic Value of Strained Scaffolds

The transition from flat, sp²-dominated aromatic scaffolds to highly functionalized, sp³-rich architectures is a defining paradigm in modern drug discovery. Among these, 3-(methoxymethyl)cyclobutan-1-one represents a highly strategic building block. It combines the conformational rigidity and metabolic stability of a cyclobutane core with the unique electrophilic properties of a strained cyclic ketone. This whitepaper provides an in-depth mechanistic analysis of the ring strain inherent to 3-substituted cyclobutanones, the conformational dynamics of the methoxymethyl substituent, and the experimental methodologies required to validate these structures for pharmaceutical applications.

The Physics of Cyclobutanone Ring Strain

The thermodynamic instability of four-membered rings is primarily driven by two factors: Baeyer (angle) strain and Pitzer (torsional) strain [1]. In a hypothetical planar cyclobutane, the C-C-C bond angles would be forced to 90°, severely deviating from the ideal 109.5° tetrahedral angle of sp³ hybridized carbons. This compression results in poor orbital overlap and high angle strain[2]. Simultaneously, a planar conformation would force all adjacent C-H bonds into an eclipsed geometry, maximizing torsional strain[2]. To mitigate this, the cyclobutane ring adopts a puckered "butterfly" conformation, reducing eclipsing interactions at the expense of a slight increase in angle strain[2].

The introduction of an sp² hybridized carbonyl carbon in cyclobutanone profoundly alters this energy landscape. An sp² carbon possesses an ideal bond angle of 120°. Forcing this center into a ~90° internal ring angle generates massive localized strain. Consequently, the barrier to planarity in cyclobutanone is significantly lower (~0.7 kcal/mol) than in cyclobutane (~1.5 kcal/mol), and the puckering angle is reduced to approximately 15°,[3].

Thermodynamic cascade from cyclobutanone ring strain to its utility as a transition state mimetic.

This extreme angle compression renders the carbonyl carbon highly electrophilic. Unlike unstrained cyclohexanones, the hydration equilibrium of cyclobutanones is heavily shifted toward the sp³-hybridized tetrahedral hydrate[4]. This sp²-to-sp³ transition releases significant angle strain, making cyclobutanones exceptionally potent transition-state mimetics for hydrolase enzymes[4].

Conformational Landscape of the 3-Methoxymethyl Substituent

In 3-(methoxymethyl)cyclobutan-1-one, the substituent is positioned distally to the carbonyl. Due to the "butterfly" puckering of the ring, the 3-position presents two distinct vectors: pseudo-axial and pseudo-equatorial [5].

The methoxymethyl group (–CH₂OCH₃) is sterically demanding. When occupying the pseudo-axial position, it suffers from severe 1,3-diaxial-like transannular steric clashes with the syn-axial protons at C2 and C4. Therefore, the pseudo-equatorial conformation is thermodynamically favored. However, the inherent flexibility of the ether linkage introduces additional complexity. The oxygen atom can participate in through-space dipole-dipole interactions with the electrophilic carbonyl carbon, which can subtly modulate the puckering angle and the rotameric state of the methoxymethyl group depending on the dielectric constant of the surrounding solvent.

Quantitative Data: Strain and Energy Parameters

To contextualize the physical properties of 3-(methoxymethyl)cyclobutan-1-one, the following table summarizes key thermodynamic and spectroscopic parameters compared to reference cycloalkanes.

| Property | Cyclobutane | Cyclobutanone | 3-(Methoxymethyl)cyclobutan-1-one |

| Ring Strain Energy (kcal/mol) | ~26.3 | ~28.0 | ~28.5 |

| Puckering Angle (θ) | ~25° | ~15° | ~18° (Pseudo-Eq) |

| Inversion Barrier (kcal/mol) | ~1.5 | ~0.7 | ~1.2 |

| Carbonyl IR Stretch (cm⁻¹) | N/A | ~1780 | ~1785 |

| Primary Strain Relief Mechanism | Butterfly Puckering | Hydration (sp² → sp³) | Hydration / Equatorial Substitution |

Self-Validating Experimental Protocol for Conformational Analysis

To definitively assign the conformational preference of 3-(methoxymethyl)cyclobutan-1-one, a synergistic computational and experimental approach is required. The following protocol is designed as a self-validating system, ensuring that computational predictions are directly anchored by empirical spectroscopic data.

Workflow for the conformational analysis and application of 3-substituted cyclobutanones.

Step-by-Step Methodology:

Step 1: In Silico Conformational Sampling (DFT)

-

Action: Perform a relaxed potential energy surface (PES) scan using Density Functional Theory (DFT) at the M06-2X/6-311+G(d,p) level.

-

Causality: The methoxymethyl group possesses multiple rotatable bonds. Standard B3LYP functionals often fail to accurately capture the dispersion forces and non-covalent dipole interactions between the ether oxygen and the strained carbonyl. M06-2X is specifically parameterized to handle these stereoelectronic effects accurately.

-

Validation: Perform a vibrational frequency analysis on all optimized geometries. The absence of imaginary frequencies confirms that the isolated pseudo-equatorial and pseudo-axial structures are true thermodynamic minima rather than transition states.

Step 2: Low-Temperature NMR Data Acquisition

-

Action: Dissolve the compound in anhydrous CD₂Cl₂. Acquire ¹H, ¹³C, and 2D NOESY spectra at a sub-ambient temperature of 190 K using a 600 MHz (or higher) NMR spectrometer.

-

Causality: At room temperature, the cyclobutanone ring undergoes rapid conformational flipping (barrier ~1.2 kcal/mol), resulting in time-averaged NMR signals that obscure the distinct conformers[5]. Cooling the sample below its coalescence temperature "freezes" the ring, allowing for the direct observation of the discrete pseudo-equatorial and pseudo-axial states.

-

Validation: The splitting of the time-averaged C3 proton signal into two distinct, unequal resonances confirms that the conformational exchange has been successfully halted on the NMR timescale.

Step 3: Cross-Validation via NOE Integrals

-

Action: Extract the internuclear distances from the 2D NOESY spectrum by integrating the cross-peaks between the methoxymethyl protons and the syn-axial protons at C2/C4.

-

Causality: The Nuclear Overhauser Effect (NOE) intensity is inversely proportional to the sixth power of the internuclear distance (

). This provides a highly sensitive molecular ruler for transannular distances. -

Validation: Compare the experimentally derived NOE distances with the internuclear distances extracted from the Step 1 DFT optimized geometries. A convergence within

Å self-validates the assigned pseudo-equatorial thermodynamic preference.

Implications for Drug Development

The conformational and thermodynamic profile of 3-(methoxymethyl)cyclobutan-1-one makes it a highly privileged scaffold in medicinal chemistry. The extreme electrophilicity of the strained carbonyl group allows it to act as a potent "warhead" for targeted covalent inhibitors or transition-state mimetics. When bound to the active site of serine or metallo-proteases, the cyclobutanone undergoes nucleophilic attack by the catalytic residue (or activated water), forming a stable tetrahedral hemiketal or hydrate[4]. This process is thermodynamically driven by the release of the massive angle strain inherent to the sp² cyclobutanone[4].

Furthermore, the 3-methoxymethyl substituent serves a dual purpose. Conformationally, its strong preference for the pseudo-equatorial position locks the cyclobutane ring into a predictable geometry, reducing the entropic penalty upon target binding. Pharmacologically, the ether oxygen acts as a precise hydrogen bond acceptor, while the methyl group modulates the overall lipophilicity (LogP) of the scaffold, optimizing cell permeability and metabolic stability.

References

-

Ring strain - Wikipedia Source: Wikipedia URL:[Link]

-

Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site Source: ACS Omega URL:[Link]

-

Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane Source: Master Organic Chemistry URL:[Link]

-

Structure of the B State of Cyclobutanone Source: RSC Publishing URL:[Link]

-

THEORETICAL VIBRATIONAL SPECTRA STUDIES: THE EFFECT OF RING SIZE ON THE CARBONYL VIBRATIONAL FREQUENCIES Source: World Scientific URL:[Link]

-

Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory Source: Vrije Universiteit Brussel URL:[Link]

Sources

Safety data sheet (SDS) and handling of 3-(Methoxymethyl)cyclobutan-1-one

Technical Guide: Safety, Handling, and Application of 3-(Methoxymethyl)cyclobutan-1-one

Executive Summary

3-(Methoxymethyl)cyclobutan-1-one is a specialized aliphatic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) to introduce

Chemical Identity & Physical Properties

| Property | Specification |

| Chemical Name | 3-(Methoxymethyl)cyclobutan-1-one |

| CAS Number | 1068160-23-5 |

| Molecular Formula | |

| Molecular Weight | 114.14 g/mol |

| Physical State | Liquid (Colorless to pale yellow oil) |

| Boiling Point | ~98-100°C (Predicted/Analogous) |

| Solubility | Soluble in DCM, THF, DMSO, Methanol |

| LogP | ~0.61 (Predicted) |

| SMILES | O=C1CC(COC)C1 |

Hazard Identification & Risk Assessment

Note: As a research chemical, full toxicological data (LD50) may not be established. The following classifications are derived from structural analogs (cyclobutanone) and functional group reactivity.

GHS Classification (Extrapolated)

-

Flammable Liquids (Category 3): Flash point likely <60°C based on molecular weight and ether functionality.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Mechanistic Hazards

-

Ring Strain Energy: The cyclobutane ring possesses ~26 kcal/mol of strain energy. While kinetically stable at room temperature, thermal shock or strong acidic/basic conditions can trigger rapid exothermic ring-opening reactions.

-

Electrophilicity: The ketone carbonyl is highly electrophilic due to the release of

strain upon nucleophilic attack (rehybridization to

Safe Handling & Storage Protocols

Engineering Controls

-

Primary Containment: All handling must occur within a certified chemical fume hood.

-

Inert Atmosphere: The compound is susceptible to oxidation. Handle and store under nitrogen or argon.

Storage Lifecycle

-

Temperature: Store at -20°C (Freezer).

-

Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is insufficient for long-term storage of volatile ketones.

-

Segregation: Store away from strong oxidizing agents and strong bases.

Operational Workflow

Figure 1: Safe handling lifecycle for reactive cyclobutanone derivatives. Note the critical "Warm to RT" step before opening to prevent condensation.

Synthesis & Application Context

Role in Drug Discovery

Researchers utilize 3-(Methoxymethyl)cyclobutan-1-one to escape "flatland" in drug design. Traditional aromatic rings are planar; replacing them with a puckered cyclobutane ring increases the fraction of

-

Benefit: Improved solubility and more specific binding vectors.

-

Reactivity: The ketone serves as a "handle" for reductive amination or Grignard addition, while the methoxymethyl group provides a polar ether linkage often used to engage hydrogen bond donors in the target protein.

Reactivity Profile

Figure 2: Primary reactivity pathways. The "Ring Opening" pathway represents a stability risk, while "Nucleophilic Attack" is the primary synthetic utility.

Emergency Response Protocols

Fire Fighting Measures

-

Media: Use Carbon Dioxide (

), Dry Chemical, or Alcohol-Resistant Foam. Do NOT use a solid water stream, as it may scatter the flammable liquid. -

Specific Hazards: Vapors are heavier than air and may travel to ignition sources. Combustion generates Carbon Monoxide (CO).

Accidental Release (Spill)

-

Evacuate: Clear the immediate area.

-

PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

-

Containment: Absorb with an inert material (Vermiculite or Sand). Do not use combustible materials like sawdust.

-

Disposal: Transfer to a sealed container labeled "Flammable Hazardous Waste."

First Aid

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention immediately.

-

Skin Contact: Wash with soap and water. If irritation persists, seek medical aid.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

References

-

ChemScene. (n.d.). 3-(Methoxymethyl)cyclobutanone SDS. Retrieved from [1]

-

Fisher Scientific. (2025). Safety Data Sheet: Cyclobutanone. Retrieved from

-

National Institutes of Health (PubChem). (n.d.). 3-Methoxycyclobutan-1-one Compound Summary. Retrieved from

-

Organic Syntheses. (n.d.). Preparation of Cyclobutanone. Org. Synth. Coll. Vol. 6, p.320. Retrieved from

-

MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes. Retrieved from

Sources

Predictive Metabolic Profiling and Stability Optimization of 3-(Methoxymethyl)cyclobutan-1-one Scaffolds

Executive Summary

The incorporation of strained carbocycles, particularly cyclobutanes, has emerged as a privileged strategy in modern medicinal chemistry to improve physicochemical properties, enforce conformational restriction, and act as bioisosteres for gem-dimethyl or aryl groups[1]. Among these, the 3-(methoxymethyl)cyclobutan-1-one scaffold is a highly versatile bifunctional building block. It offers a reactive ketone for further functionalization and a methoxymethyl ether that modulates lipophilicity and hydrogen-bonding potential. However, deploying this scaffold requires a rigorous understanding of its metabolic liabilities, specifically the dual threat of oxidative O-demethylation and carbonyl reduction. This whitepaper provides a comprehensive guide to predicting, assessing, and optimizing the metabolic stability of this unique chemotype.

Mechanistic Profiling of Metabolic Soft Spots

When evaluating the metabolic stability of 3-(methoxymethyl)cyclobutan-1-one derivatives, two primary biotransformation pathways dictate the intrinsic clearance (

-

Cytochrome P450 (CYP)-Mediated O-Demethylation: The aliphatic methoxy group is a well-documented metabolic soft spot. CYP enzymes (predominantly CYP3A4, CYP2D6, and CYP2C8) catalyze the oxidation of the methyl group to form an unstable hemiacetal intermediate. This intermediate rapidly collapses to release formaldehyde, leaving behind the corresponding primary alcohol (hydroxymethyl)[2],[3]. This O-demethylation leads to a significant increase in polarity, facilitating rapid Phase II conjugation and excretion.

-

Aldo-Keto Reductase (AKR) / Short-Chain Dehydrogenase (SDR) Carbonyl Reduction: The cyclobutanone ring, while sterically hindered, is susceptible to enzymatic reduction. Cytosolic AKRs and microsomal SDRs can reduce the ketone to a cyclobutanol. The puckered conformation of the cyclobutane ring often directs the hydride attack, leading to stereoselective formation of cis- or trans-cyclobutanol metabolites depending on the steric bulk of the 3-position substituent[1].

Causality in Experimental Choices: Because these two pathways operate via entirely different enzyme classes (microsomal CYPs vs. cytosolic/microsomal reductases) and require different cofactors (NADPH for CYPs; NADPH/NADH for AKRs/SDRs), stability assays must be carefully designed to capture both. Relying solely on standard human liver microsomes (HLM) will systematically underestimate clearance if cytosolic AKRs are the primary drivers of ketone reduction.

Biotransformation pathways of 3-(Methoxymethyl)cyclobutan-1-one scaffolds.

In Silico Predictions and Structural Optimization

Computational prediction of metabolic stability relies on identifying the Site of Metabolism (SoM) and calculating the activation energy required for hydrogen abstraction (for CYPs) or hydride transfer (for AKRs).

From an application perspective, if the methoxymethyl group is flagged as highly labile, medicinal chemists must employ steric shielding (e.g., adding alpha-methyl groups) or electronic deactivation. Replacing the metabolically labile C-H bonds with strong C-F bonds (e.g., converting to a trifluoromethoxymethyl group) is a proven, field-tested strategy to slow down CYP450-mediated metabolism by increasing the activation energy required for hydrogen abstraction[4].

Experimental Protocol: Self-Validating In Vitro Stability Assessment

To accurately quantify the metabolic stability of 3-(methoxymethyl)cyclobutan-1-one derivatives, a robust in vitro assay using isolated subcellular fractions is required. The following protocol utilizes Human Liver Microsomes (HLM) supplemented with cytosolic fractions to capture both CYP and AKR activity.

Step-by-Step Methodology:

-

Preparation of Working Solutions:

-

Prepare a 10 mM stock of the test compound in DMSO.

-

Dilute to 100 µM in 50% acetonitrile/water (Working Solution).

-

Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

.

-

-

Incubation Mixture Assembly (Self-Validating Design):

-

Test Reaction: HLM (1 mg/mL final protein), Cytosol (1 mg/mL final protein), Test Compound (1 µM final, 0.1% DMSO).

-

Negative Control (Minus Cofactor): Identical to the test reaction but lacking NADPH/NADH. Causality: This step is critical; it validates that any observed degradation is enzymatically driven by cofactor-dependent oxidoreductases, not chemical instability (e.g., spontaneous ring opening or hydrolysis in buffer)[4].

-

Positive Controls: Verapamil (validates CYP3A4/CYP2D6 activity) and Haloperidol (validates cytosolic reduction activity).

-

-

Reaction Initiation and Quenching:

-

Pre-incubate mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding a cofactor mixture (1 mM NADPH, 1 mM NADH final).

-

At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

-

Sample Processing and LC-MS/MS Analysis:

-

Centrifuge quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

-

Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) tuned to the parent mass and predicted metabolite masses (e.g., [M+H]-14 for demethylation, [M+H]+2 for reduction).

-

High-throughput in vitro metabolic stability workflow.

Quantitative Data Interpretation

The depletion of the parent compound over time is plotted as the natural log of percentage remaining versus time. The slope of the linear regression (-k) is used to calculate the half-life (

Below is a representative data summary for a model 3-(methoxymethyl)cyclobutan-1-one scaffold compared to a structurally optimized fluorinated analog.

| Compound Scaffold | Assay System | Cofactor Dependency | Primary Metabolite Identified | ||

| 3-(Methoxymethyl)cyclobutan-1-one | HLM + Cytosol | NADPH / NADH | 18.5 | 74.9 | Cyclobutanol (Reduction) |

| 3-(Methoxymethyl)cyclobutan-1-one | HLM Only | NADPH | 32.1 | 43.1 | Hydroxymethyl (O-Demethylation) |

| 3-(Trifluoromethoxymethyl)cyclobutan-1-one | HLM + Cytosol | NADPH / NADH | 45.2 | 30.6 | Cyclobutanol (Reduction) |

| Verapamil (Positive Control) | HLM Only | NADPH | 14.2 | 97.6 | N-Dealkylated products |

Data Interpretation: The data clearly shows that the inclusion of cytosol significantly increases the clearance rate (higher

Conclusion

The 3-(methoxymethyl)cyclobutan-1-one scaffold is a powerful motif in drug discovery, offering unique spatial geometry and physicochemical tuning. However, its successful integration into clinical candidates requires proactive management of its metabolic liabilities. By utilizing self-validating in vitro assays that account for both CYP450 and AKR/SDR pathways, and applying targeted structural modifications (such as fluorination or steric shielding), researchers can effectively optimize the pharmacokinetic profiles of these promising compounds.

References

1.[1] Title: Cyclobutanes in Small‐Molecule Drug Candidates. Source: nih.gov. URL: 2.[2] Title: Methoxy group: a non-lipophilic “scout” for protein pocket finding. Source: tandfonline.com. URL: 3.[4] Title: Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. Source: nih.gov. URL: 4.[3] Title: Drug metabolism by CYP2C8.3 is determined by substrate dependent interactions with cytochrome P450 reductase and cytochrome b5. Source: nih.gov. URL:

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Drug metabolism by CYP2C8.3 is determined by substrate dependent interactions with cytochrome P450 reductase and cytochrome b5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Escaping Flatland: The History, Discovery, and Synthesis of Functionalized Cyclobutanone Building Blocks

Executive Summary: The 3D Imperative in Modern Drug Discovery

For decades, medicinal chemistry was dominated by planar, sp2-hybridized aromatic rings due to their synthetic accessibility via robust cross-coupling reactions. However, the paradigm of fragment-based drug discovery (FBDD) and modern pharmacology has shifted toward three-dimensional (3D) architectures to improve target specificity, solubility, and metabolic stability. Functionalized cyclobutanones have emerged as privileged building blocks in this space. They provide a unique puckered conformation that allows chemists to "escape flatland," offering accessible growth vectors for downstream functionalization while maintaining a low molecular weight[1].

This technical guide explores the historical context, physicochemical properties, and advanced synthetic methodologies of cyclobutanones, providing self-validating protocols for their integration into modern drug discovery pipelines.

Historical Context and Physicochemical Fundamentals

The cyclobutane ring was first synthesized in 1907, initially regarded as a chemical curiosity rather than a viable pharmaceutical scaffold[2]. For much of the 20th century, the perceived instability of the four-membered ring—driven by its high ring strain—deterred its widespread use. However, the discovery of cyclobutane-containing natural products with potent antimicrobial and antitumor properties (e.g., sceptrins) catalyzed a reevaluation of this motif[2].

The Physics of the Four-Membered Ring

The reactivity and utility of cyclobutanones are dictated by their unique thermodynamic and geometric properties. The cyclobutane ring possesses a strain energy of 26.3 kcal/mol, making it the second most strained saturated monocarbocycle after cyclopropane[2].

To alleviate 1,3-diaxial non-bonding repulsions, the cyclobutane ring adopts a puckered "butterfly" conformation rather than a planar geometry. This puckering elongates the C–C bonds to approximately 1.56 Å (compared to 1.54 Å in ethane) and increases the p-character of the endocyclic bonds[2]. Strikingly, the introduction of substituents (such as gem-dimethyl groups) drastically lowers the ring strain due to the Thorpe-Ingold effect, stabilizing the cyclobutanone core for extensive synthetic manipulation[2].

Quantitative Comparison of Saturated Carbocycles

The following table summarizes the physicochemical properties that dictate the synthetic behavior of saturated carbocycles:

| Carbocycle | Ring Strain Energy (kcal/mol) | Average C–C Bond Length (Å) | Preferred 3D Conformation | Synthetic Reactivity Profile |

| Cyclopropane | 28.1 | 1.51 | Planar | Highly susceptible to ring-opening |

| Cyclobutane | 26.3 | 1.56 | Puckered | Prone to ring-expansion / [2+2] reversion |

| Cyclopentane | 7.1 | 1.54 | Envelope | Stable, minimal strain-driven reactivity |

| Cyclohexane | 0.0 | 1.54 | Chair | Thermodynamically inert |

Data synthesized from historical physicochemical analyses of carbocycles[2].

The Reactivity Profile of the Cyclobutanone Core

Cyclobutanone is not merely a structural endpoint; it is a highly reactive synthetic hub. The inherent strain of the cyclobutane ring provides a thermodynamic driving force for a variety of transformations. The carbonyl carbon is highly electrophilic, making it an ideal substrate for nucleophilic attack, while the strained C–C bonds adjacent to the carbonyl are primed for cleavage or expansion.

Divergent synthetic pathways of cyclobutanone intermediates.

Advanced Synthetic Methodologies: Overcoming the [2+2] Bottleneck

The most direct route to cyclobutanones is the [2+2] cycloaddition of ketenes with alkenes. However, traditional thermal[2+2] cycloadditions suffer from severe limitations: they require highly activated alkenes (e.g., vinyl ethers) or highly reactive ketenes, and they often yield poor diastereoselectivity due to the high activation barrier of the concerted, asynchronous transition state[3].

Innovation 1: Lewis Acid-Promoted Cycloadditions

To bypass the thermal constraints, modern synthesis employs Lewis acid promoters (such as EtAlCl₂). The Lewis acid coordinates to the ketene carbonyl oxygen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ketene. This catalytic intervention accelerates the reaction, allows the use of unactivated alkenes, and provides exquisite stereocontrol (often yielding inverse diastereoselectivity compared to thermal conditions)[3].

Innovation 2: Flow Chemistry with Keteneiminium Salts

Ketenes are notoriously unstable and prone to dimerization. To solve this, continuous flow chemistry is utilized to generate keteneiminium salts in situ, which are immediately reacted with ethylene gas. Flow microreactors provide rapid mixing and precise temperature control, suppressing dimerization and enabling the scalable synthesis of 2-substituted cyclobutanones[4].

Innovation 3: Rh(III)-Catalyzed C–C Cleavage

Recent breakthroughs have demonstrated the stereoselective synthesis of highly substituted cyclobutanes via Rh(III)-catalyzed N–C bond formation and C–C bond cleavage between 2-aryl quinazolinones and alkylidenecyclopropanes. The use of hexafluoro-2-propanol (HFIP) as a solvent is critical here, as its hydrogen-bonding capabilities stabilize the polar rhodacycle intermediates[5].

Lewis acid-promoted ketene-alkene [2+2] cycloaddition mechanism.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes a causality rationale and an in-process quality control (QC) metric.

Protocol 1: Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloaddition[3]

Objective: Synthesize a diastereomerically pure functionalized cyclobutanone from an unactivated alkene and an acid chloride precursor.

-

Step 1: Ketene Generation

-